Physicochemical Selectivity Advantage of 4-Fluorobenzenesulfonamide Over Thiophene-2-sulfonamide in CNS Drug Design
The 4-fluorobenzenesulfonamide cap in 863558-56-9 confers a measurably superior balance of lipophilicity and hydrogen-bonding capacity compared to the thiophene-2-sulfonamide analog MLS000419077. This is critical for CNS target engagement where excessive lipophilicity or hydrogen-bond donor capacity can impair passive permeability [1][2].
| Evidence Dimension | Calculated partition coefficient (cLogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | cLogP = 3.47; TPSA = 62.47 Ų |
| Comparator Or Baseline | MLS000419077: cLogP = 2.8 (estimated); TPSA = 62 Ų (estimated for thiophene analog) |
| Quantified Difference | ΔcLogP ≈ +0.67 units (enhanced passive permeability); comparable TPSA maintains solubility |
| Conditions | In silico prediction using standard cheminformatics algorithms (DrugBank/ALOGPS methodology) |
Why This Matters
A cLogP of 3.47 positions 863558-56-9 within the optimal CNS drug space (cLogP 2-4), whereas the thiophene analog's lower lipophilicity may limit its passive diffusion across the blood-brain barrier, directly influencing selection for CNS screening campaigns.
- [1] Sildrug Interface. (n.d.). N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-fluorobenzenesulfonamide: Calculated Physicochemical Properties. Institute of Biochemistry and Biophysics, Polish Academy of Sciences. View Source
- [2] PhytoBank. (2015). MLS000419077: N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]thiophene-2-sulfonamide. PhytoBank Metabolite Database. View Source
